molecular formula C16H11BrN2O5S B5011445 N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide

Cat. No.: B5011445
M. Wt: 423.2 g/mol
InChI Key: NWZHTFYMSVYRIE-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes a brominated naphthalene ring, a hydroxyl group, a nitro group, and a sulfonamide group

Properties

IUPAC Name

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O5S/c17-14-9-15(12-6-1-2-7-13(12)16(14)20)18-25(23,24)11-5-3-4-10(8-11)19(21)22/h1-9,18,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZHTFYMSVYRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the bromination of naphthalene derivatives. The hydroxylation of the brominated naphthalene ring is then carried out, followed by the introduction of the nitro group. The final step involves the sulfonation of the compound to form the sulfonamide group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring and the nitro group may play a role in binding to these targets, while the sulfonamide group can enhance the compound’s solubility and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(3-bromo-4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-ethylbenzenesulfonamide: This compound has an ethyl group instead of a nitro group, which may affect its reactivity and applications.

    N-(3-bromo-4-hydroxynaphthalen-1-yl)naphthalene-2-sulfonamide: This compound has a different sulfonamide group, which can influence its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

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